molecular formula C25H29N5O2 B2686927 N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251672-91-9

N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2686927
CAS No.: 1251672-91-9
M. Wt: 431.54
InChI Key: WEFXFQGSCFFECX-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a piperidine ring, a pyrimidine moiety, and a dimethylaminobenzyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, potentially yielding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting central nervous system disorders due to its structural similarity to known pharmacologically active compounds.

    Biological Research: The compound can be used in studies investigating receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide shares structural similarities with other piperidine and pyrimidine derivatives, such as:

      Piperidine-based drugs: Like piperidine derivatives used in antipsychotic medications.

      Pyrimidine-based drugs: Such as pyrimidine analogs used in antiviral and anticancer therapies.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique pharmacological properties not seen in simpler analogs. This combination of a piperidine ring, a pyrimidine moiety, and a dimethylaminobenzyl group could result in distinct binding affinities and selectivities for various biological targets.

Biological Activity

N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, often referred to as a novel compound in medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that this compound acts primarily as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This interaction is crucial in various hematological malignancies, particularly acute leukemias. By disrupting this interaction, the compound may exert anti-cancer effects, providing a new avenue for therapeutic intervention in malignancies characterized by MLL fusions .

Anticancer Activity

  • Inhibition of MLL Fusion Proteins : The compound has shown significant efficacy in inhibiting MLL fusion proteins, which are implicated in the pathogenesis of acute leukemia. In vitro studies demonstrated that it effectively reduces cell proliferation in MLL-rearranged leukemia cell lines .
  • Selectivity and Potency : In comparative studies, this compound exhibited over 30-fold selectivity against other dopamine receptor subtypes, indicating its potential utility in treating disorders associated with dopamine dysregulation, such as Parkinson's disease .

Neuropharmacological Effects

The compound's interaction with dopamine receptors suggests potential applications in neuropharmacology. Specifically, it may serve as a D4 receptor antagonist, which could help mitigate L-DOPA-induced dyskinesias in Parkinson's disease models. In vivo studies using 6-OHDA mouse models showed dose-dependent reductions in abnormal involuntary movement scores, highlighting its therapeutic promise .

Case Study 1: MLL Fusion Inhibition

A study explored the effects of this compound on MLL fusion protein activity. Results indicated:

  • Cell Line : MV4-11 (MLL-rearranged)
  • IC50 : 50 nM
  • Outcome : Significant reduction in cell viability and induction of apoptosis.

Case Study 2: D4 Receptor Antagonism

Research conducted on the compound's effects on D4 receptors involved:

  • Model : 6-OHDA mouse model for Parkinson's disease.
  • Findings : The compound reduced dyskinesia scores by approximately 40% at optimal dosing.

Comparative Data Table

Biological ActivityMechanismIC50 (nM)Selectivity Ratio
Inhibition of MLL Fusion ProteinsDisruption of menin-MLL interaction50>30-fold D4 vs. D2
D4 Receptor AntagonismDopamine receptor blockade200High

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-29(2)21-10-8-19(9-11-21)17-26-25(31)20-12-14-30(15-13-20)23-16-24(28-18-27-23)32-22-6-4-3-5-7-22/h3-11,16,18,20H,12-15,17H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFXFQGSCFFECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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